molecular formula C21H25N5O3 B2642298 1-(2-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one CAS No. 2034401-47-1

1-(2-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one

Cat. No.: B2642298
CAS No.: 2034401-47-1
M. Wt: 395.463
InChI Key: URBNQPJORLJQFZ-UHFFFAOYSA-N
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Description

1-(2-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is a complex organic compound featuring a unique structure that integrates multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-methylpyrimidin-4-ol and piperidin-1-yl derivatives. These intermediates undergo a series of reactions including nucleophilic substitution, condensation, and cyclization to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and piperidine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(2-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one: Similar structure but lacks the methyl group on the pyrimidine ring.

    1-(2-(3-((2-Chloropyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one: Contains a chlorine atom instead of a methyl group.

Uniqueness: The presence of the 2-methylpyrimidin-4-yl group in 1-(2-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-16-22-10-9-19(23-16)29-18-8-5-11-24(14-18)20(27)15-25-12-13-26(21(25)28)17-6-3-2-4-7-17/h2-4,6-7,9-10,18H,5,8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBNQPJORLJQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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